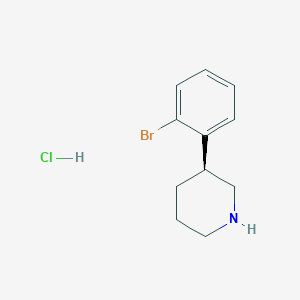

(S)-3-(2-bromophenyl)piperidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-3-(2-bromophenyl)piperidine hydrochloride is a chemical compound with the molecular formula C11H15BrClN. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a bromophenyl group attached to the third carbon of the piperidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2-bromophenyl)piperidine hydrochloride typically involves the reaction of 2-bromobenzyl chloride with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(S)-3-(2-bromophenyl)piperidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Anticancer Research

One of the most promising applications of (S)-3-(2-bromophenyl)piperidine hydrochloride lies in its potential as an anticancer agent . Research indicates that this compound can modulate critical signaling pathways involved in cancer progression, such as:

- Cell Proliferation : Inhibiting pathways that lead to uncontrolled cell growth.

- Apoptosis Induction : Triggering programmed cell death in cancerous cells, thereby reducing tumor size and spread.

Studies have shown that this compound can inhibit cell migration and induce cell cycle arrest, highlighting its therapeutic potential.

Neurological Research

The compound also shows promise in neurological studies due to its interaction with various receptors. It is being investigated for its effects on neurotransmitter systems, which could lead to developments in treatments for conditions such as depression or anxiety disorders.

Case Study 1: Anticancer Activity

In a recent study, this compound was tested against various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong anticancer properties. The mechanism was linked to the modulation of apoptosis-related proteins, indicating a pathway for further drug development.

Case Study 2: Neurological Impact

Another research effort focused on the compound's effects on neurotransmitter release. It was found that this compound could enhance serotonin levels in vitro, pointing towards potential applications in treating mood disorders.

Mecanismo De Acción

The mechanism of action of (S)-3-(2-bromophenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, which can modulate the activity of the target molecules. The piperidine ring provides structural stability and can influence the compound’s overall pharmacokinetic properties.

Comparación Con Compuestos Similares

Similar Compounds

- (3S)-3-(2-Chlorophenyl)piperidine;hydrochloride

- (3S)-3-(2-Fluorophenyl)piperidine;hydrochloride

- (3S)-3-(2-Methylphenyl)piperidine;hydrochloride

Uniqueness

(S)-3-(2-bromophenyl)piperidine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity can significantly influence the compound’s interaction with molecular targets, making it a valuable tool in various research applications.

Actividad Biológica

(S)-3-(2-bromophenyl)piperidine hydrochloride is a piperidine derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is characterized by a piperidine ring substituted with a 2-bromophenyl group, which contributes to its chemical reactivity and potential therapeutic applications.

- Molecular Formula : C13H14BrClN

- Molecular Weight : Approximately 276.60 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom and the piperidine ring are crucial for binding, which can lead to modulation of biological pathways involved in cell proliferation and apoptosis. This compound may act as either an agonist or antagonist depending on the specific biological context and target involved.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in cancer research. Key findings include:

- Anticancer Properties : The compound has been shown to inhibit cell migration and induce cell cycle arrest, suggesting potential as an anticancer agent. It modulates critical signaling pathways involved in cancer progression, including those related to apoptosis.

- Enzyme Interaction : Studies have demonstrated that this compound affects various enzymes, including kinases and proteases, which are implicated in inflammation and carcinogenesis .

- Neuroprotective Effects : There is also evidence suggesting that piperidine derivatives can influence neurotransmitter uptake, indicating potential applications in treating central nervous system disorders .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Cell Line Studies : In vitro studies using human cancer cell lines have shown that this compound induces apoptosis in a dose-dependent manner. For instance, flow cytometry assays revealed increased levels of caspase-3 activation in treated cells, a key marker of apoptotic cell death .

- In Vivo Models : Animal models have been used to assess the therapeutic potential of this compound in cancer treatment. Preliminary results indicate a reduction in tumor size and improved survival rates in treated groups compared to controls.

- Mechanistic Insights : Molecular docking studies have elucidated the binding interactions between this compound and its targets. These studies suggest strong hydrophobic interactions with amino acid residues of receptors similar to those observed with established anticancer drugs like Tamoxifen .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other structurally similar compounds:

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| (R)-2-(3-bromophenyl)piperidine hydrochloride | Anticancer properties | Induces apoptosis; interacts with kinases |

| Piperidine derivatives | Neuroprotective effects | Modulates neurotransmitter uptake; potential for CNS disorders |

| Other brominated piperidines | Anti-inflammatory | Inhibits enzyme activity related to inflammation |

Propiedades

IUPAC Name |

(3S)-3-(2-bromophenyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN.ClH/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H/t9-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGAQUWIYRKZTQ-SBSPUUFOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=CC=C2Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)C2=CC=CC=C2Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.